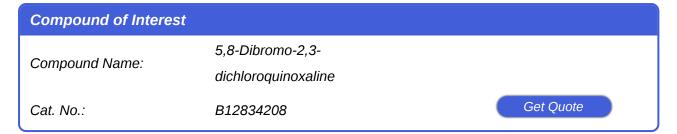


Application in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs)

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Application Notes and Protocols for Dye-Sensitized and Organic Solar Cells For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication and characterization of two prominent third-generation photovoltaic technologies: Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs). These technologies offer unique advantages, such as flexibility, low-cost manufacturing, and tuneable optical properties, making them promising candidates for a variety of applications, including wearable electronics, transparent windows, and portable power sources.[1][2][3][4]

Part 1: Dye-Sensitized Solar Cells (DSSCs) Introduction and Working Principle

Dye-sensitized solar cells (DSSCs) are photoelectrochemical devices that convert light into electricity through the sensitization of a wide-bandgap semiconductor by a molecular dye.[2][5] The core components of a DSSC include a photoanode made of a mesoporous semiconductor (typically titanium dioxide, TiO2), a sensitizing dye, an electrolyte containing a redox couple (commonly iodide/triiodide), and a counter electrode.[6]



The operation of a DSSC begins with the absorption of photons by the dye molecules, which leads to the excitation of electrons. These excited electrons are then injected into the conduction band of the TiO2 semiconductor and transported to the transparent conductive oxide (TCO) coated glass substrate.[6][7] The electrons then travel through an external circuit to the counter electrode. At the counter electrode, the redox mediator in the electrolyte is reduced, and subsequently regenerates the oxidized dye molecules, completing the circuit.[6]

Key Components and Materials

Component	Material	Function	
Photoanode	Nanocrystalline Titanium Dioxide (TiO2)	Provides a high surface area for dye adsorption and acts as the electron transport medium. [8]	
Sensitizer (Dye)	Ruthenium-based dyes (e.g., N3, N719, N749), Organic dyes	Absorbs sunlight and injects electrons into the semiconductor.[9]	
Electrolyte	Iodide/Triiodide (I-/I3-) in an organic solvent (e.g., acetonitrile)	Regenerates the oxidized dye molecules and transports charge to the counter electrode.[10][11]	
Counter Electrode	Platinum (Pt) or Carbon-based materials	Catalyzes the reduction of the redox mediator in the electrolyte.[10]	
Substrate	Transparent Conductive Oxide (TCO) coated glass (e.g., FTO, ITO)	Provides a transparent and conductive support for the solar cell.[10][11]	

Experimental Protocol: Fabrication of a TiO2-based DSSC

This protocol outlines the fabrication of a standard DSSC using a TiO2 photoanode and a ruthenium-based dye.



1.3.1. Preparation of the TiO2 Photoanode

- Clean a TCO-coated glass substrate (e.g., FTO glass) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrate with a stream of nitrogen.
- Prepare a TiO2 paste by grinding TiO2 nanoparticles with a mortar and pestle, adding a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to achieve a viscous consistency.
- Deposit the TiO2 paste onto the conductive side of the TCO glass using the doctor-blade technique to create a uniform thin film.[10]
- Anneal the TiO2-coated substrate in a furnace at 450-500°C for 30 minutes to remove organic binders and sinter the TiO2 nanoparticles.[12]
- After cooling to approximately 80°C, immerse the TiO2 electrode in a dye solution (e.g., 0.3 mM N719 dye in ethanol) and leave it for 12-24 hours for dye adsorption.[10]

1.3.2. Preparation of the Counter Electrode

- Clean another TCO-coated glass substrate using the same procedure as for the photoanode.
- Deposit a thin layer of a platinum catalyst precursor (e.g., H2PtCl6 solution in isopropanol)
 onto the conductive side of the TCO glass.
- Heat the substrate at 400°C for 15 minutes to form a catalytic platinum layer.[10]

1.3.3. Assembly of the DSSC

- Rinse the dye-sensitized TiO2 photoanode with ethanol to remove any excess, nonadsorbed dye and dry it.
- Place a thin spacer (e.g., a 25 μm thick Surlyn film) around the TiO2 film on the photoanode.
- Assemble the photoanode and the counter electrode in a sandwich-like configuration, with the conductive sides facing each other.
- Heat the assembly on a hot plate at around 100°C to seal the cell.



- Introduce the electrolyte (e.g., 0.5 M Lil, 0.05 M I2 in acetonitrile) into the cell through predrilled holes in the counter electrode via vacuum backfilling.
- Seal the holes with a small piece of Surlyn and a microscope cover slip by heating.

Characterization and Performance Metrics

The performance of a DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[13] The key performance parameters are:

- Open-Circuit Voltage (Voc): The maximum voltage when the current is zero.
- Short-Circuit Current Density (Jsc): The maximum current density when the voltage is zero.
- Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Vmax * Jmax)
 / (Voc * Jsc).
- Power Conversion Efficiency (PCE): The ratio of the maximum power output to the input light power, calculated as (Voc * Jsc * FF) / Pin.[14]

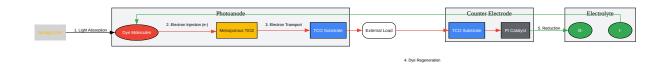
Another important characterization technique is Incident Photon-to-Current Conversion Efficiency (IPCE), which measures the ratio of collected electrons to incident photons at a specific wavelength.[7]

Performance Data for DSSCs



Dye	Semico nductor	Electrol yte	Voc (V)	Jsc (mA/cm²)	FF	PCE (%)	Referen ce
N719	TiO2	lodide/Tri iodide	~0.7-0.8	~15-20	~0.6-0.7	~11.5	[5]
N749 (Black Dye)	TiO2	lodide/Tri iodide	~0.7	~20-25	~0.6-0.7	~10-11	[9]
Organic Dyes	TiO2	Cobalt- based	>0.9	~15-18	>0.7	>12	
-	-	-	-	-	-	15 (solid- state)	

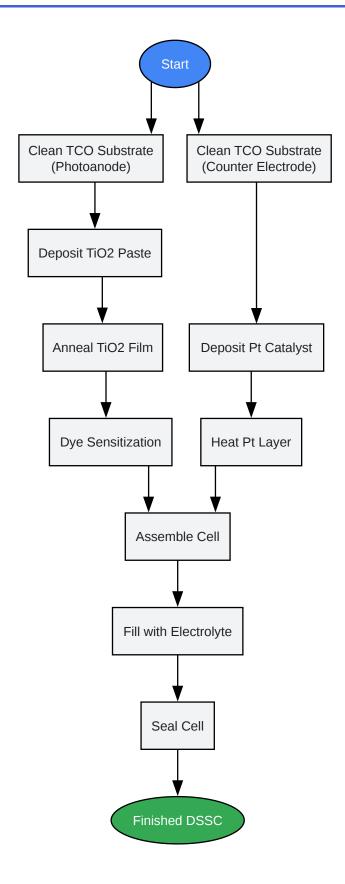
Diagrams



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Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).





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Caption: Experimental workflow for DSSC fabrication.



Part 2: Organic Solar Cells (OSCs) Introduction and Working Principle

Organic solar cells (OSCs) utilize organic materials, typically polymers or small molecules, as the photoactive layer to convert sunlight into electricity.[15] Their key advantages include the potential for fabrication on flexible substrates, low manufacturing cost, and a high degree of tunability of their electronic and optical properties.[1][3] Recent advancements in non-fullerene acceptors have led to a significant increase in OSC efficiency, with values now exceeding 20%. [1]

The most common device architecture is the bulk heterojunction (BHJ), where an electron donor and an electron acceptor material are blended together to form the active layer.[16] The working principle of a BHJ OSC involves several steps:

- Light Absorption: Photons are absorbed by the donor material, creating excitons (bound electron-hole pairs).[17]
- Exciton Diffusion: The excitons diffuse to the interface between the donor and acceptor materials.
- Charge Separation: At the donor-acceptor interface, the exciton dissociates, with the electron being transferred to the acceptor and the hole remaining on the donor.
- Charge Transport: The separated electrons and holes are transported through the acceptor and donor domains, respectively, to their corresponding electrodes.
- Charge Collection: The charges are collected at the anode and cathode, generating a photocurrent.

Key Components and Materials



Component	Material	Function	
Substrate	Glass or flexible plastics (e.g., PET, PEN)	Provides mechanical support for the device.[3]	
Anode	Indium Tin Oxide (ITO)	Transparent electrode for hole collection.[16]	
Hole Transport Layer (HTL)	PEDOT:PSS	Facilitates hole transport from the active layer to the anode and blocks electrons.[16]	
Active Layer (BHJ)	Donor (e.g., PTB7, D18) and Acceptor (e.g., PCBM, Y6) blend	Absorbs light, generates excitons, and separates charges.[1][16]	
Electron Transport Layer (ETL)	Calcium (Ca), Zinc Oxide (ZnO)	Facilitates electron transport from the active layer to the cathode and blocks holes.[16]	
Cathode	Silver (Ag), Aluminum (Al)	Electrode for electron collection.[16]	

Experimental Protocol: Fabrication of a BHJ OSC

This protocol describes the fabrication of a standard bulk heterojunction OSC using solution-based processing.

2.3.1. Substrate Preparation

- Clean an ITO-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
- Dry the substrate with a nitrogen stream and then treat it with UV-Ozone for 15 minutes to improve the surface wettability.

2.3.2. Deposition of the Hole Transport Layer (HTL)



- Spin-coat a filtered solution of PEDOT:PSS onto the ITO substrate at 5000 rpm for 60 seconds.[16]
- Anneal the substrate on a hotplate at 150°C for 10-15 minutes to remove residual water.[18]

2.3.3. Deposition of the Active Layer

- Prepare a solution of the donor and acceptor materials (e.g., PTB7:PC71BM in chlorobenzene) in the desired ratio.
- Transfer the substrate into a nitrogen-filled glovebox.
- Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired thickness.[16]
- If required, anneal the active layer to optimize its morphology.
- 2.3.4. Deposition of the Electron Transport Layer (ETL) and Cathode
- Transfer the substrate to a thermal evaporator.
- Deposit a thin layer of an ETL material (e.g., 5 nm of Ca) followed by a thicker layer of the cathode material (e.g., 100 nm of Ag) through a shadow mask to define the device area.[16]

2.3.5. Encapsulation

 To protect the device from degradation by oxygen and moisture, encapsulate it using a UVcurable epoxy and a glass coverslip inside the glovebox.

Characterization and Performance Metrics

Similar to DSSCs, the performance of OSCs is characterized by their I-V curves under simulated solar illumination to determine Voc, Jsc, FF, and PCE.

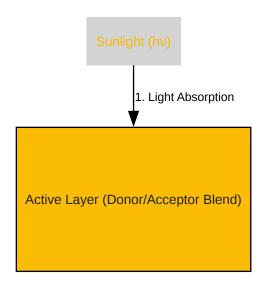
Performance Data for OSCs

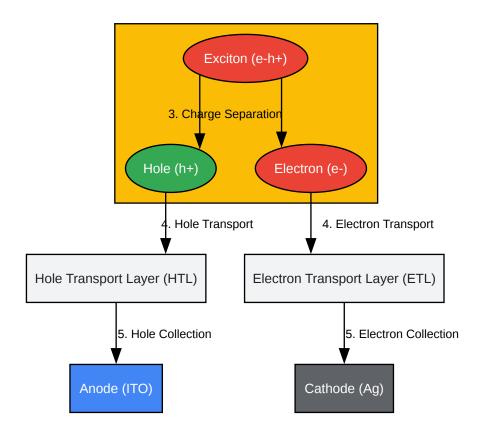


Donor	Acceptor	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
D18	Y6	~0.86	~27.7	~76.5	18.22	[1]
D18	L8-BO	-	-	-	>19	[1]
PM6	L8-BO	-	-	-	>18	[1]
РЗНТ	PC61BM	~0.6	~10	~65	~4-5	[17]
PTB7	PC71BM	~0.75	~18	~70	~9-10	[19]

Diagrams



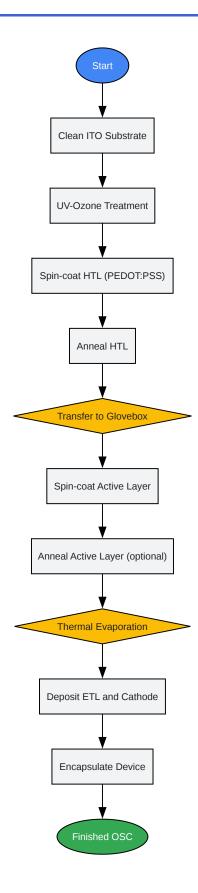




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Caption: Working principle of a Bulk Heterojunction Organic Solar Cell (OSC).





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Caption: Experimental workflow for OSC fabrication.



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